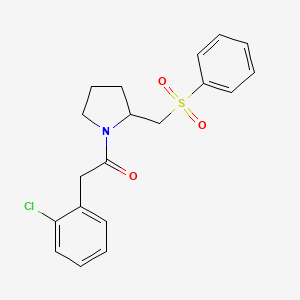

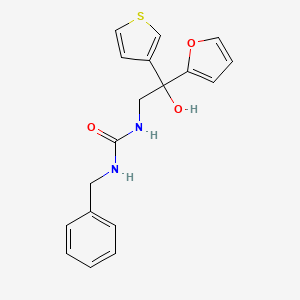

![molecular formula C15H19ClN2O3 B2524811 3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097901-17-0](/img/structure/B2524811.png)

3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of urea derivatives is a topic of interest due to their potential applications as pharmaceutical agents. Paper discusses the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents. Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis. The paper highlights the importance of the aryl group and the chloroethyl moiety in the cytotoxicity of these compounds.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their chemical behavior and biological activity. While the papers provided do not directly analyze the molecular structure of "3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea," they do offer insights into the structural aspects of similar compounds. For instance, the protecting group di-(4-methoxyphenyl)methyl discussed in paper could be considered when examining the steric and electronic effects of methoxy substituents on the phenyl ring of urea derivatives.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by various substituents on the phenyl ring. Paper provides information on the use of di-(4-methoxyphenyl)methyl as a protecting group and its removal using specific reagents. This could be relevant when considering the chemical reactions that "3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea" might undergo, particularly in the context of deprotection or activation steps in synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are determined by their functional groups and overall molecular architecture. While the papers do not directly address the properties of the compound , they do provide methods for analyzing related compounds. For example, paper describes a high-performance liquid chromatographic method with electrochemical detection for the quantitation of total 3-methoxy-4-hydroxyphenylglycol (MHPG) in human urine, which could be adapted for the analysis of similar methoxyphenyl compounds. Paper also discusses a liquid-chromatographic method for analyzing hydroxy-methoxyphenylacetic acids in urine, which could be relevant for understanding the excretion and metabolism of related urea derivatives.

Wissenschaftliche Forschungsanwendungen

Photodegradation and Hydrolysis Studies

Research on substituted urea herbicides, such as monolinuron and linuron, has shown that these compounds undergo photodegradation and hydrolysis under certain conditions. Such studies are relevant for understanding the environmental fate and degradation pathways of similar urea compounds, which can be crucial for developing eco-friendly pesticides or studying pollutant behavior in natural waters (Gatidou & Iatrou, 2011).

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of new classes of cyclic dipeptidyl ureas, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrates the versatility of urea derivatives in creating biologically active compounds. These findings can inspire the design and synthesis of new compounds with potential applications in drug development and biochemistry (Sañudo et al., 2006).

Antimicrobial Degradation Studies

The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems highlights the potential for using advanced oxidation processes to remove persistent organic pollutants. This research could guide the development of wastewater treatment methods or the design of more degradable antimicrobial agents, thus reducing environmental impact (Sirés et al., 2007).

Molecular Structure and Electronic Properties

Studies on the molecular structure, HOMO-LUMO, and first-order hyperpolarizability of organic compounds, such as Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, provide valuable insights into the electronic properties and potential applications of urea derivatives in materials science, particularly in the development of nonlinear optical materials (Mary et al., 2014).

Eigenschaften

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-21-13-6-5-11(16)9-12(13)18-14(19)17-10-15(20)7-3-2-4-8-15/h3,5-7,9,20H,2,4,8,10H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEGXCDTJXKGMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCCC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)

![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524735.png)

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)